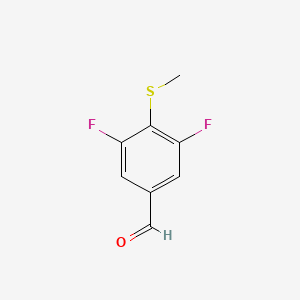

3,5-Difluoro-4-(methylthio)benzaldehyde

Vue d'ensemble

Description

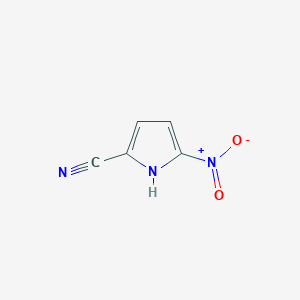

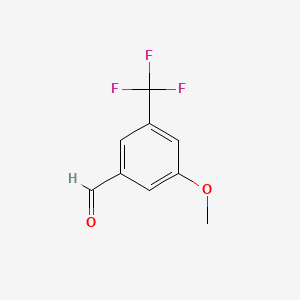

3,5-Difluoro-4-(methylthio)benzaldehyde is a chemical compound with the molecular formula C8H6F2OS and a molecular weight of 188.2 . It is a liquid at room temperature .

Molecular Structure Analysis

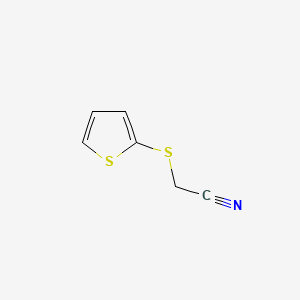

The InChI code for 3,5-Difluoro-4-(methylthio)benzaldehyde is 1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and one methylthio group attached to it, along with an aldehyde group.Physical And Chemical Properties Analysis

3,5-Difluoro-4-(methylthio)benzaldehyde is a liquid at room temperature . It has a molecular weight of 188.2 .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

3,5-Difluoro-4-(methylthio)benzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins. These compounds, including 3-deoxy-3-fluoro-combretastatin A-4, have shown potent in vitro anticancer properties, retaining the cell growth inhibitory properties of their non-fluorinated counterparts (Lawrence et al., 2003).

Schiff Bases Synthesis and Their Properties

Schiff bases of 4-(methylthio)benzaldehyde derivatives have been synthesized and characterized for their antibacterial, antioxidant, and cytotoxic properties. Some of these derivatives demonstrated significant antibacterial activity against clinically isolated strains and also exhibited antioxidant activity, suggesting diverse applications in medicinal chemistry (Karthik et al., 2016).

One-Pot Synthesis Applications

The compound has been used in a one-pot synthesis approach for creating 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines. This method represents a formal [3+3] cycloaddition of the azomethine ylide to the aromatic aldehyde, facilitating efficient synthetic routes in organic chemistry (Moshkin & Sosnovskikh, 2013).

Catalysis and Chemical Reactions

The use of 3,5-Difluoro-4-(methylthio)benzaldehyde in catalytic reactions has been demonstrated. For instance, it has been involved in reactions for synthesizing phenylacetic esters starting from benzaldehyde. This showcases its utility in generating key intermediates for various chemical syntheses (Ogura et al., 1979).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

Propriétés

IUPAC Name |

3,5-difluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIRFQOAYOMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(methylthio)benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)